molecular formula C12H13NO3S B5793456 N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide

Cat. No.: B5793456
M. Wt: 251.30 g/mol
InChI Key: JNYHSNOAOXPYML-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide is an organic compound that features a furan ring attached to a phenylmethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide typically involves the reaction of furan-2-carboxylic acid with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can provide efficient heating and reduce reaction times significantly. The use of coupling reagents such as DMT/NMM/TsO− or EDC can further optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, leading to the inhibition of certain enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide is unique due to the presence of both the furan ring and the phenylmethanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-17(15,10-11-5-2-1-3-6-11)13-9-12-7-4-8-16-12/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYHSNOAOXPYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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